molecular formula C21H16FN3OS B2833507 N-{2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]phenyl}-4-fluorobenzamide CAS No. 478045-71-5

N-{2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]phenyl}-4-fluorobenzamide

Cat. No.: B2833507
CAS No.: 478045-71-5
M. Wt: 377.44
InChI Key: XNLIBOVQIUDQTE-UHFFFAOYSA-N
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Description

N-{2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]phenyl}-4-fluorobenzamide is a complex organic compound with a unique structure that includes a cyano group, a pyridinyl group, and a fluorobenzenecarboxamide group

Scientific Research Applications

N-{2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]phenyl}-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]phenyl}-4-fluorobenzamide typically involves multiple steps. One common method includes the reaction of 3-cyano-4,6-dimethyl-2-pyridinethiol with 2-bromo-4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]phenyl}-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and fluorobenzene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-{2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]phenyl}-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-3-methoxybenzamide
  • 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-(8-quinolinyl)acetamide

Uniqueness

N-{2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]phenyl}-4-fluorobenzamide is unique due to the presence of the fluorobenzene moiety, which can enhance its chemical stability and biological activity compared to similar compounds. This structural feature may also influence its reactivity and interaction with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylphenyl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3OS/c1-13-11-14(2)24-21(17(13)12-23)27-19-6-4-3-5-18(19)25-20(26)15-7-9-16(22)10-8-15/h3-11H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLIBOVQIUDQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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